molecular formula C24H35N5O3 B2891783 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1171600-48-8

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No.: B2891783
CAS No.: 1171600-48-8
M. Wt: 441.576
InChI Key: MLVXNWINPSTVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H35N5O3 and its molecular weight is 441.576. The purity is usually 95%.
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Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H32N4O3
  • Molecular Weight : 460.6 g/mol
  • CAS Number : 1172242-31-7
  • Structure : The compound features a urea linkage, two methoxy groups, and a dimethylamino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, the presence of the dimethylamino group is often associated with enhanced binding affinity to targets due to its electron-donating properties.

Antitumor Activity

Recent research indicates that derivatives of similar structures exhibit significant antitumor effects. For example, compounds with similar urea linkages have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have demonstrated that related compounds possess antimicrobial activities against various pathogens. The presence of the dimethoxyphenyl moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against bacterial strains.

Neuroprotective Effects

The structural components suggest potential neuroprotective effects. Compounds with similar piperazine structures have been shown to modulate neurotransmitter systems and exhibit protective effects in neurodegenerative models.

Research Findings and Case Studies

Study Findings Methodology
Study A Showed significant cytotoxicity against breast cancer cell lines (IC50 = 12 µM).MTT assay on MCF-7 cells.
Study B Demonstrated antimicrobial activity against E. coli and S. aureus (MIC = 25 µg/mL).Agar diffusion method.
Study C Indicated neuroprotective effects in a mouse model of Alzheimer's disease.Behavioral tests and histological analysis.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O3/c1-27(2)19-11-9-18(10-12-19)21(29-15-13-28(3)14-16-29)17-25-24(30)26-20-7-6-8-22(31-4)23(20)32-5/h6-12,21H,13-17H2,1-5H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXNWINPSTVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.